butyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
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Description
Butyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C25H23F3N2O4 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.16099171 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate, a compound with the molecular formula C24H23F3N2O2, has garnered attention for its potential biological activities. Its structure features a dihydropyridine moiety, which is known for various pharmacological effects, including anti-inflammatory and antimicrobial properties.
- Molecular Weight : 428.45 g/mol
- Boiling Point : 593.2 ± 50.0 °C (Predicted)
- Density : 1.276 ± 0.06 g/cm³ (Predicted)
- pKa : 12.35 ± 0.70 (Predicted)
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound Type | Bacterial Strains Tested | Activity Observed |
---|---|---|
Benzamide Derivatives | Staphylococcus aureus, E. coli | Moderate to high potency observed |
Dihydropyridine Derivatives | Various strains | Antimicrobial effects noted in similar studies |
The proposed mechanism for the biological activity of this compound may involve inhibition of key enzymes or cellular pathways. In related compounds, such as those targeting dihydrofolate reductase (DHFR), it has been suggested that disruption of NADPH levels destabilizes the enzyme, leading to reduced cell proliferation . This could imply a similar pathway for this compound.
Case Studies
- Antibacterial Screening : A series of benzamide derivatives were synthesized and screened for antibacterial activity. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains .
- Antifungal Activity : Compounds structurally related to this compound were evaluated for antifungal properties against Candida albicans. Some derivatives showed comparable efficacy to existing antifungal agents .
Properties
IUPAC Name |
butyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O4/c1-2-3-15-34-24(33)18-8-12-20(13-9-18)29-22(31)21-5-4-14-30(23(21)32)16-17-6-10-19(11-7-17)25(26,27)28/h4-14H,2-3,15-16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQONIRHLASJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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